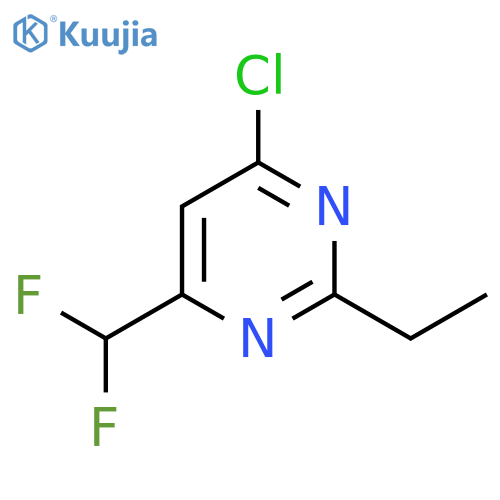Cas no 1706433-40-0 (4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine)

4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine
- Pyrimidine, 4-chloro-6-(difluoromethyl)-2-ethyl-
-
- インチ: 1S/C7H7ClF2N2/c1-2-6-11-4(7(9)10)3-5(8)12-6/h3,7H,2H2,1H3
- InChIKey: UPAMHWGOUNJAQD-UHFFFAOYSA-N
- SMILES: C1(CC)=NC(C(F)F)=CC(Cl)=N1
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-381526-0.1g |
4-chloro-6-(difluoromethyl)-2-ethylpyrimidine |
1706433-40-0 | 0.1g |
$640.0 | 2023-03-02 | ||
| Enamine | EN300-381526-10.0g |
4-chloro-6-(difluoromethyl)-2-ethylpyrimidine |
1706433-40-0 | 10.0g |
$3131.0 | 2023-03-02 | ||
| Enamine | EN300-381526-0.5g |
4-chloro-6-(difluoromethyl)-2-ethylpyrimidine |
1706433-40-0 | 0.5g |
$699.0 | 2023-03-02 | ||
| Enamine | EN300-381526-2.5g |
4-chloro-6-(difluoromethyl)-2-ethylpyrimidine |
1706433-40-0 | 2.5g |
$1428.0 | 2023-03-02 | ||
| Enamine | EN300-381526-0.05g |
4-chloro-6-(difluoromethyl)-2-ethylpyrimidine |
1706433-40-0 | 0.05g |
$612.0 | 2023-03-02 | ||
| Enamine | EN300-381526-1.0g |
4-chloro-6-(difluoromethyl)-2-ethylpyrimidine |
1706433-40-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-381526-0.25g |
4-chloro-6-(difluoromethyl)-2-ethylpyrimidine |
1706433-40-0 | 0.25g |
$670.0 | 2023-03-02 | ||
| Enamine | EN300-381526-5.0g |
4-chloro-6-(difluoromethyl)-2-ethylpyrimidine |
1706433-40-0 | 5.0g |
$2110.0 | 2023-03-02 |
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine 関連文献
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidineに関する追加情報
Professional Introduction to 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine (CAS No. 1706433-40-0)
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine, with the CAS number 1706433-40-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This pyrimidine derivative has garnered attention due to its versatile structural properties and potential applications in drug development. The compound's molecular structure, featuring a chloro group at the 4-position, a difluoromethyl group at the 6-position, and an ethyl group at the 2-position, makes it a valuable intermediate in synthesizing various biologically active molecules.
The relevance of 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine in modern medicinal chemistry stems from its ability to serve as a precursor in the synthesis of pharmacologically relevant compounds. Pyrimidine derivatives are well-known for their role in pharmaceuticals, particularly in the development of antiviral, anticancer, and antimicrobial agents. The introduction of fluorine atoms into the pyrimidine ring enhances the metabolic stability and binding affinity of the resulting compounds, making them more effective in therapeutic applications.
In recent years, there has been a surge in research focused on developing novel pyrimidine-based drugs due to their broad spectrum of biological activities. For instance, studies have demonstrated that pyrimidine derivatives can modulate enzyme activity and interfere with pathogenic processes at the molecular level. The structural features of 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine, such as the electron-withdrawing effects of the chloro and difluoromethyl groups, contribute to its reactivity and functionalization potential, enabling chemists to design complex molecular architectures.
One of the most compelling aspects of 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine is its utility in constructing heterocyclic compounds that exhibit significant pharmacological properties. Researchers have leveraged this compound to develop inhibitors targeting specific enzymes involved in diseases such as cancer and inflammation. The ability to introduce diverse functional groups while maintaining the core pyrimidine scaffold allows for fine-tuning of biological activity, making it an indispensable tool in drug discovery.
The synthesis of 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including cross-coupling reactions and fluorination techniques, are often employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic utility but also showcase the advancements in chemical synthesis that have enabled more efficient drug development processes.
In clinical research, derivatives of 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine have shown promise in preclinical studies as potential therapeutic agents. For example, modifications to the pyrimidine ring have led to compounds with enhanced antitumor activity by selectively inhibiting key enzymes involved in cell proliferation. Such findings underscore the importance of this compound as a building block for next-generation pharmaceuticals.
The role of computational chemistry and molecular modeling has further enhanced our understanding of how 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine interacts with biological targets. These tools allow researchers to predict binding affinities and optimize drug-like properties, accelerating the discovery process. By integrating experimental data with computational methods, scientists can design more effective drugs with improved pharmacokinetic profiles.
The future prospects for 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine are vast, particularly as new synthetic techniques and biotechnological approaches continue to emerge. Its versatility as a scaffold for drug development ensures that it will remain a cornerstone in medicinal chemistry research for years to come. As our understanding of disease mechanisms evolves, so too will our ability to harness this compound's potential for therapeutic benefit.
In conclusion, 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine (CAS No. 1706433-40-0) represents a critical component in modern pharmaceutical research. Its unique structural features and synthetic accessibility make it an invaluable resource for developing novel drugs targeting various diseases. As research progresses, this compound is poised to play an even greater role in advancing human health through innovative chemical solutions.
1706433-40-0 (4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine) Related Products
- 2229376-31-0(N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine)
- 54759-99-8(4-hydrazinyl-2-methylpyrimidine)
- 935700-10-0(2,6-Bis(trifluoroacetyl)phenol)
- 2171788-17-1(3-(1,1-dicyclopropylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1248213-10-6(1-(bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane)
- 1187561-21-2(4-Ethyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine)
- 1344674-94-7(3-{4-[(4-Methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid)
- 2680783-68-8(Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate)
- 1001755-12-9(1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid)
- 2138552-05-1(4-Methyl-1-(2,3,3-trimethylbutyl)cyclohex-2-en-1-ol)




